molecular formula C11H12N2O2 B2640506 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde CAS No. 119483-54-4

2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B2640506
CAS No.: 119483-54-4
M. Wt: 204.229
InChI Key: PJDQQYIQVKQXGG-UHFFFAOYSA-N
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Description

2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
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Scientific Research Applications

Agricultural Applications

One notable application of derivatives of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde includes their influence on the growth and productivity of crops, such as the narrow-leafed lupin (Lupinus angustifolius L.). Studies have shown that certain nitrobenzamides derived from these compounds significantly stimulate the growth of lupin roots and stems and increase biomass. Furthermore, these derivatives have been effective in reducing the infestation of lupin plants with Fusarium and Colletotrichum fungi, highlighting their potential as agricultural growth promoters and protective agents (Asakavičiūtė et al., 2013).

Chemical Synthesis and Characterization

In the field of chemical synthesis, these compounds have been extensively studied for their structural and spectroscopic properties. Research includes the investigation of their vibrational and electronic spectra, and mass spectral fragmentation paths, providing essential insights into the molecular structure and behavior of such benzodiazepine derivatives (Hunter & Webb, 1972). Additionally, novel synthetic routes have been developed for monoprotected 1,4-benzodiazepines, showcasing the versatility of these compounds in synthesizing various drug candidates (Popp et al., 2016).

Pharmaceutical Development

These benzodiazepine derivatives have also found applications in pharmaceutical development. The synthesis of new derivatives has been explored for their psychotropic activities, with some compounds exhibiting anxiolytic and antidepressive properties, indicating their potential use in treating psychological disorders (Nawrocka et al., 1996). Furthermore, the development of GPIIb/IIIa receptor antagonists for therapeutic use in conditions such as thrombosis demonstrates the pharmaceutical significance of these compounds (Atkins et al., 2003).

Mechanism of Action

Target of Action

The primary targets of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde are currently unknown. This compound is a derivative of the benzodiazepine class, which is known to interact with various receptors in the body . .

Mode of Action

The mode of action of This compound Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Biochemical Pathways

The biochemical pathways affected by This compound As a benzodiazepine derivative, it may potentially influence the GABAergic system, but specific pathways and downstream effects are currently unknown .

Pharmacokinetics

The ADME properties of This compound The compound has a predicted boiling point of 425.2±34.0 °C and a density of 1.244±0.06 g/cm3

Result of Action

The molecular and cellular effects of This compound Given its structural similarity to benzodiazepines, it may have similar effects such as sedation, muscle relaxation, and anti-anxiety effects . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Specific studies investigating these factors for this compound are currently lacking .

Properties

IUPAC Name

4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDQQYIQVKQXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2N1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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